molecular formula C17H18N2O2S B2977999 2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide CAS No. 2034444-10-3

2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide

Cat. No.: B2977999
CAS No.: 2034444-10-3
M. Wt: 314.4
InChI Key: FFYASBGOVXJXGV-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopropylmethoxy group, a methylthio-substituted phenyl ring, and an isonicotinamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide typically involves multiple steps:

    Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized via the reaction of cyclopropylmethyl bromide with sodium hydroxide in an aqueous medium.

    Etherification: Cyclopropylmethanol is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to form 2-(cyclopropylmethoxy)pyridine.

    Thioether Formation: The 3-(methylthio)phenyl group is introduced through a nucleophilic substitution reaction between 3-bromothioanisole and an appropriate nucleophile.

    Amidation: Finally, the isonicotinamide moiety is introduced by reacting 2-(cyclopropylmethoxy)pyridine with 3-(methylthio)phenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to be used in studies investigating the interaction of small molecules with biological macromolecules.

    Materials Science: It could be used in the synthesis of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethoxy and methylthio groups could play crucial roles in these interactions by fitting into specific binding pockets or forming hydrogen bonds and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)benzamide
  • 2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)pyridine-3-carboxamide

Uniqueness

2-(Cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which can confer specific binding properties and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(3-methylsulfanylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-22-15-4-2-3-14(10-15)19-17(20)13-7-8-18-16(9-13)21-11-12-5-6-12/h2-4,7-10,12H,5-6,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYASBGOVXJXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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